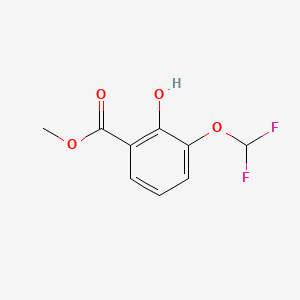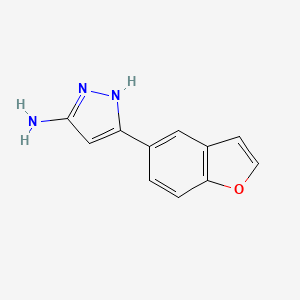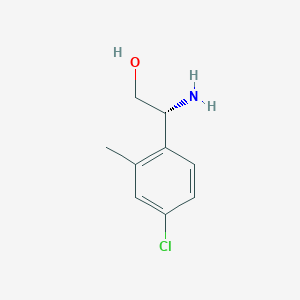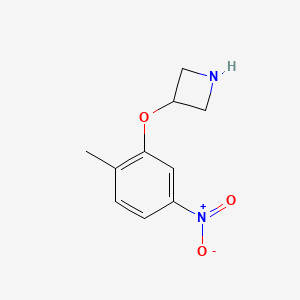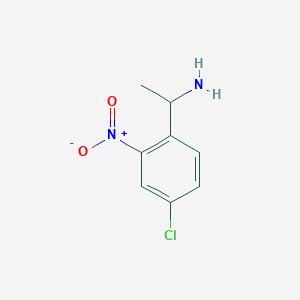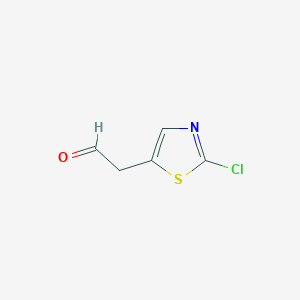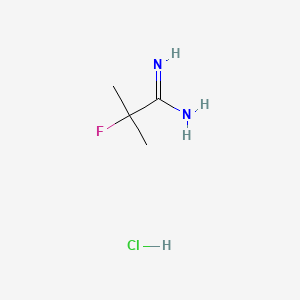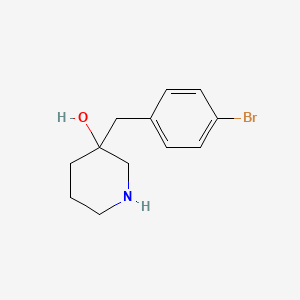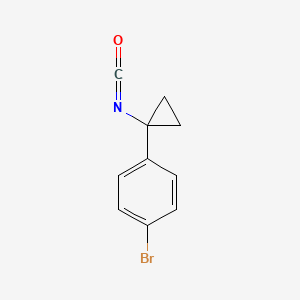![molecular formula C5H12ClNOS2 B13597521 [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H12ClNOS2 and a molecular weight of 201.7379 . This compound is known for its unique structure, which includes a dithiolane ring and an aminomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves several steps. One common method includes the reaction of a dithiolane derivative with formaldehyde and ammonium chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride include:
4-(Aminomethyl)piperidine: Known for its use in organic synthesis and as a building block for pharmaceuticals.
4-(Aminomethyl)benzoic acid: Used in the synthesis of various chemical products and studied for its biological activities.
Compared to these compounds, this compound is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C5H12ClNOS2 |
|---|---|
Molecular Weight |
201.7 g/mol |
IUPAC Name |
[4-(aminomethyl)dithiolan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NOS2.ClH/c6-1-5(2-7)3-8-9-4-5;/h7H,1-4,6H2;1H |
InChI Key |
GPDTXEHZJPDRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSS1)(CN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


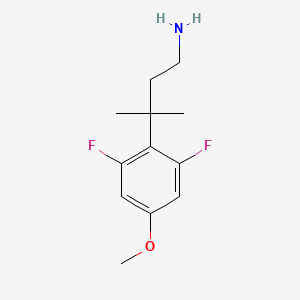
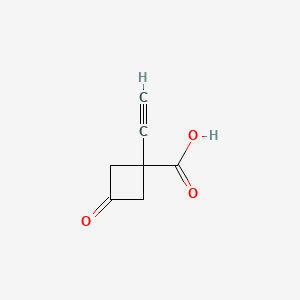
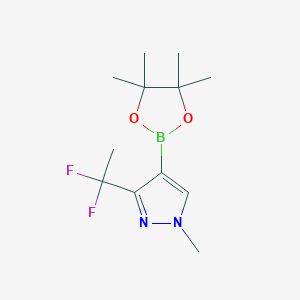
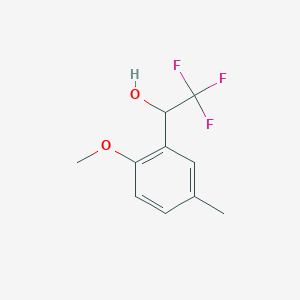
![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)
